molecular formula C16H12Br2N2O2S B4972364 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide

货号 B4972364
分子量: 456.2 g/mol
InChI 键: OUVASODYSVHPBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the conversion of glutamine to glutamate. BPTES has been shown to have potential therapeutic applications in cancer treatment and metabolic disorders.

作用机制

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutaminase is involved in various cellular processes, including energy metabolism and biosynthesis. Cancer cells have a high dependence on glutamine metabolism for their growth and proliferation. By inhibiting glutaminase, this compound selectively targets cancer cells and induces cell death. In metabolic disorders, this compound improves glucose homeostasis and insulin sensitivity by reducing the production of glutamate, which is involved in the development of insulin resistance.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell death by inhibiting glutamine metabolism. This compound has also been shown to reduce the expression of oncogenes and increase the expression of tumor suppressor genes. In metabolic disorders, this compound improves glucose homeostasis and insulin sensitivity by reducing the production of glutamate. This compound has also been shown to reduce inflammation and oxidative stress in animal models of obesity and diabetes.

实验室实验的优点和局限性

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. However, this compound also has some limitations. It has a short half-life and requires frequent dosing. This compound can also have off-target effects, which can affect the interpretation of experimental results.

未来方向

There are several future directions for the study of 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide. One direction is to develop more potent and selective inhibitors of glutaminase. Another direction is to investigate the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy. In metabolic disorders, future directions include investigating the long-term effects of this compound on glucose homeostasis and insulin sensitivity and identifying the molecular mechanisms underlying its effects. Overall, this compound has great potential for the development of novel cancer therapies and metabolic disorder treatments.

合成方法

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide can be synthesized using a two-step process. The first step involves the reaction of 4-bromophenyl isothiocyanate with 2-amino-4-methylbenzoic acid to form 4-(4-bromophenyl)-1,3-thiazol-2-amine. The second step involves the reaction of 4-(4-bromophenyl)-1,3-thiazol-2-amine with ethyl 2-bromoacetate to form this compound. The synthesis of this compound has been optimized for high yield and purity.

科学研究应用

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. In cancer, this compound has been shown to selectively target cancer cells that have a high dependence on glutamine metabolism. This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In metabolic disorders, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and diabetes.

属性

IUPAC Name

3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S.BrH/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)18-13-3-1-2-11(8-13)15(20)21;/h1-9H,(H,18,19)(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVASODYSVHPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。